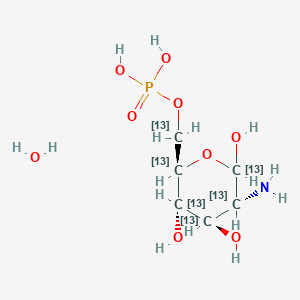

D-Glucosamine-13C6 6-Phosphate Hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Glucosamine-13C6 6-Phosphate Hydrate: is a labeled form of D-glucosamine, a naturally occurring amino sugar. This compound is integral to various biochemical processes, particularly in the formation and repair of cartilage. The labeled carbon atoms (13C6) make it useful in metabolic studies and tracing biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucosamine-13C6 6-Phosphate Hydrate can be synthesized from D-fructose-6-phosphate through the action of glucosamine-6-phosphate synthase in the presence of glutamine . Another method involves the phosphorylation of D-glucosamine using N-acetyl-D-glucosamine kinase .

Industrial Production Methods: Industrial production often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-Glucosamine-13C6 6-Phosphate Hydrate can undergo oxidation reactions, particularly at the amino group, forming glucosaminic acid derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming glucosaminitol.

Substitution: The amino group can be substituted with various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

Oxidation: Glucosaminic acid derivatives.

Reduction: Glucosaminitol.

Substitution: Alkylated glucosamine derivatives.

Scientific Research Applications

Chemistry: D-Glucosamine-13C6 6-Phosphate Hydrate is used in the study of carbohydrate chemistry and the synthesis of complex oligosaccharides .

Biology: In biological research, it is used to trace metabolic pathways and study the role of glucosamine in cellular processes .

Medicine: This compound is significant in the study of osteoarthritis and other joint-related conditions. It helps in understanding the metabolism and efficacy of glucosamine supplements .

Industry: In the industrial sector, it is used in the production of dietary supplements and as a precursor in the synthesis of various pharmaceuticals .

Mechanism of Action

D-Glucosamine-13C6 6-Phosphate Hydrate exerts its effects by integrating into the hexosamine biosynthetic pathway. It is converted into uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which is crucial for protein glycosylation and the formation of glycosaminoglycans . These molecules are essential for maintaining the structural integrity of connective tissues and cartilage .

Comparison with Similar Compounds

D-Glucosamine-6-Phosphate: Similar in structure but lacks the labeled carbon atoms.

N-Acetyl-D-Glucosamine: An acetylated form of glucosamine, commonly found in the extracellular matrix.

Glucosamine Sulfate: A sulfate derivative used in dietary supplements for joint health.

Uniqueness: D-Glucosamine-13C6 6-Phosphate Hydrate is unique due to its labeled carbon atoms, making it particularly useful in metabolic studies and tracing biochemical pathways .

Biological Activity

D-Glucosamine-13C6 6-Phosphate Hydrate is a stable isotope-labeled derivative of glucosamine, primarily recognized for its role in various biological processes, particularly in cartilage metabolism and joint health. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C6H16NO9P

- Molecular Weight : 277.17 g/mol

- CAS Number : 127959-06-2

D-Glucosamine-13C6 6-Phosphate functions primarily through its involvement in the biosynthesis of glycosaminoglycans (GAGs), which are crucial components of cartilage. The compound acts as a substrate for glucosamine-6-phosphate synthase (GlcN-6-P synthase), which catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate, a key precursor in GAG synthesis .

Biological Activity

- Cartilage Metabolism :

- Anti-inflammatory Effects :

- Potential Therapeutic Applications :

Table 1: Summary of Key Studies on this compound

Notable Research Findings

A study published in Bioorganic & Medicinal Chemistry highlighted that inhibitors targeting GlcN-6-P synthase could lead to new antimicrobial agents, emphasizing the enzyme's specificity towards glucosamine derivatives . Another investigation focused on the anti-inflammatory properties of glucosamine, indicating that it could modulate cytokine release in chondrocytes, thus reducing cartilage degradation during inflammatory responses .

Properties

Molecular Formula |

C6H16NO9P |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C6H14NO8P.H2O/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);1H2/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |

InChI Key |

WFVOZJAYZYVDTL-CBIGNMKJSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)N)O)O)OP(=O)(O)O.O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.